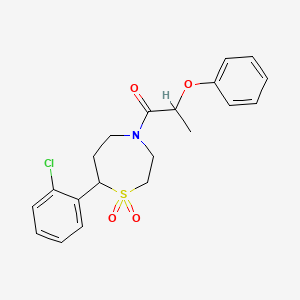
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound is also known as CPDT or Compound 29, and it is a member of the thiazepane family of compounds.
Aplicaciones Científicas De Investigación
- Chalcones exhibit potent antimicrobial effects against various microorganisms, including bacteria and fungi. Researchers have synthesized chalcone derivatives that display activity against Bacillus subtilis, B. pumilus, and Escherichia coli .
- Chalcones possess anti-inflammatory activity. Specifically, derivatives containing fluoride or chloride groups have shown high potency as anti-inflammatory agents, potentially surpassing reference drugs like indomethacin and ibuprofen .
- Researchers have explored chalcone derivatives as potential chemotherapeutic agents, targeting various cancer types .
- Chalcones serve as versatile synthons for constructing heterocyclic rings. Through ring closure reactions, researchers can synthesize cyanopyridines, pyrazolines, isoxazoles, and pyrimidines .
Antimicrobial Activity
Anti-Inflammatory Properties
Anticancer Potential
Heterocyclic Ring Synthesis
Mecanismo De Acción
Target of Action
The compound, 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one, is a derivative of Clonazepam . Clonazepam primarily targets the GABA A receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain a balance of excitation and inhibition in the neuronal network .
Mode of Action
This compound interacts with its target, the GABA A receptors, by increasing the effect of the chief inhibitory neurotransmitter, γ-aminobutyric acid (GABA) . This interaction enhances GABAergic inhibition of neuronal firing , leading to an overall decrease in neuronal excitability and producing effects such as sedation, muscle relaxation, and reduction of anxiety .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the inhibitory effects of GABA, it influences various downstream effects such as decreased anxiety, sedation, and muscle relaxation .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of Clonazepam, given their structural similarities . Clonazepam has a bioavailability of 90% and is primarily metabolized in the liver by the CYP3A enzyme . The elimination half-life ranges from 19 to 60 hours . These properties influence the compound’s bioavailability and duration of action .
Result of Action
The result of the compound’s action at the molecular level is an increased effect of GABA at GABA A receptors, leading to enhanced inhibitory neurotransmission . At the cellular level, this results in decreased neuronal excitability . Clinically, this manifests as reduced anxiety, sedation, and muscle relaxation .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s metabolic rate, and liver function can influence the action, efficacy, and stability of this compound . For instance, drugs that induce or inhibit CYP3A enzymes could respectively decrease or increase the levels of this compound, thereby affecting its efficacy .
Propiedades
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-15(26-16-7-3-2-4-8-16)20(23)22-12-11-19(27(24,25)14-13-22)17-9-5-6-10-18(17)21/h2-10,15,19H,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLIMVMJHJCAQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

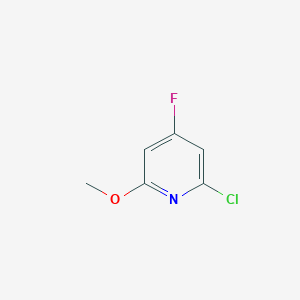
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2382517.png)
![3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382518.png)
![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)
![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2382520.png)
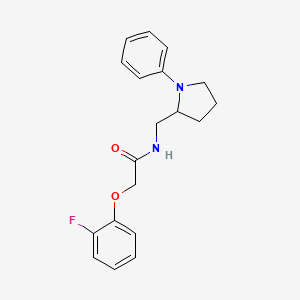
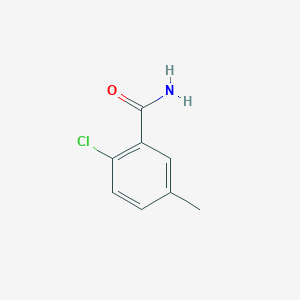
![N-benzyl-4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2382527.png)
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)
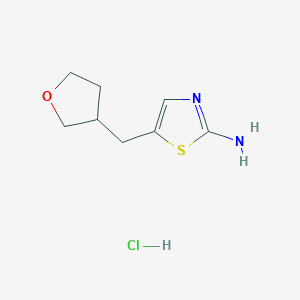
![1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2382531.png)
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)
![N-(2,5-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382535.png)
![6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one](/img/structure/B2382537.png)